molecular formula C17H12N2O6 B2687943 2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 860648-63-1

2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No. B2687943
CAS RN: 860648-63-1
M. Wt: 340.291
InChI Key: RMKNPBMMFZHUSM-UHFFFAOYSA-N
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Description

2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C17H12N2O6 and its molecular weight is 340.291. The purity is usually 95%.
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Scientific Research Applications

Electrocatalytic Applications

The compound has been utilized in electrocatalytic multicomponent assembling, as demonstrated in the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2- c ]chromene-3-carbonitrile derivatives. This synthesis approach offers excellent yields through a simple and efficient procedure, highlighting the compound's relevance in electrochemistry (Vafajoo et al., 2014).

Synthesis of Triazoles

This compound has been involved in the synthesis of 4-amino-1-(and 2-)methyl-1,2,3-triazole-5-carbonitrile, showcasing its role in the production of triazoles. These processes involve acidic hydrolysis and hydrogenation steps, contributing to the chemical versatility of the compound (Albert, 1973).

Antibacterial and Antioxidant Properties

A study synthesized derivatives of the compound using a multicomponent reaction. These derivatives exhibited significant antibacterial and antioxidant properties, suggesting potential pharmaceutical applications (Memar et al., 2020).

Thin Film Fabrication

The compound's derivatives have been used in the structural and optical characterization of thin films, particularly for 4H-pyrano[3, 2-c]quinoline derivatives. This research implies potential applications in material science and photovoltaic technologies (Zeyada et al., 2016).

Microwave Irradiation Synthesis

Under microwave irradiation, derivatives of this compound have been synthesized for potential applications in chemistry and material science. The process is characterized by its efficiency and solvent-free approach, indicating the compound's utility in green chemistry (Tu et al., 2002).

Photovoltaic Device Fabrication

The derivatives of this compound have been studied for their photovoltaic properties, leading to their application in organic–inorganic photodiode fabrication. This research suggests potential uses in the development of new energy technologies (Zeyada et al., 2016).

properties

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c18-5-10-14(8-1-2-12-13(3-8)23-7-22-12)16-15(25-17(10)19)11(21)4-9(6-20)24-16/h1-4,14,20H,6-7,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKNPBMMFZHUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

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